Ferulic Acid

Description

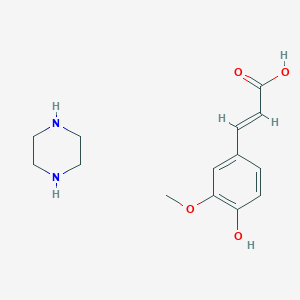

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O4/c1-14-9-6-7(2-4-8(9)11)3-5-10(12)13/h2-6,11H,1H3,(H,12,13)/b5-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSEBMYQBYZTDHS-HWKANZROSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=C/C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O4 | |

| Record name | ferulic acid | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Ferulic_acid | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

24276-84-4 (mono-hydrochloride salt) | |

| Record name | Ferulic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001135246 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID70892035 | |

| Record name | (2E)-3-(4-Hydroxy-3-methoxyphenyl)-2-propenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70892035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

cis-Form is a yellow liquid; trans-Form is a solid; [Merck Index] trans-Isomer: Tan powder; [Alfa Aesar MSDS], Tan powder; [Alfa Aesar MSDS], Solid | |

| Record name | Ferulic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13865 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | trans-Ferulic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18120 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Ferulic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000954 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Vapor Pressure |

0.00000269 [mmHg] | |

| Record name | Ferulic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13865 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

537-98-4, 1135-24-6, 97274-61-8 | |

| Record name | trans-Ferulic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=537-98-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | trans-Ferulic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000537984 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ferulic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001135246 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(4-Hydroxy-3-methoxyphenyl)-2-propenoic acid homopolymer | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097274618 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ferulic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB07767 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ferulic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51986 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ferulic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2821 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propenoic acid, 3-(4-hydroxy-3-methoxyphenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (2E)-3-(4-Hydroxy-3-methoxyphenyl)-2-propenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70892035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-hydroxy-3-methoxycinnamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.173 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (E)-4'-hydroxy-3'-methoxycinnamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.892 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FERULIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AVM951ZWST | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | FERULIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7663 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Ferulic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000954 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

168 - 171 °C | |

| Record name | Ferulic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000954 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis and Structural Modification of Piperazine Ferulate

Synthetic Routes and Methodologies for Piperazine (B1678402) Ferulate Production

The production of piperazine ferulate is a straightforward acid-base reaction that utilizes ferulic acid and piperazine, typically in its hydrated form, as the primary reactants. frontiersin.orgresearchgate.netmicrochem.fr

This compound, chemically known as (E)-3-(4-hydroxy-3-methoxyphenyl)acrylic acid, is a phenolic compound ubiquitously found in plant cell walls. google.com Its structure contains a carboxylic acid group (-COOH), which is essential for the synthesis of piperazine ferulate. This acidic functional group readily reacts with a base to form a salt. microchem.frgoogle.com The synthesis process involves the reaction between the carboxylic acid of this compound and the amine groups of piperazine. frontiersin.orgmicrochem.fr this compound itself can be prepared through various methods, including extraction from natural sources, alkaline hydrolysis of plant materials, or chemical synthesis, for instance, from vanillin. google.com

Piperazine is a cyclic organic compound containing a six-membered ring with two opposing nitrogen atoms. In the synthesis of piperazine ferulate, piperazine hexahydrate is commonly used. frontiersin.orgresearchgate.net Piperazine acts as a base, with its two nitrogen atoms capable of accepting protons from two molecules of this compound. This results in the formation of the piperazine ferulate salt. frontiersin.orgmicrochem.fr The use of piperazine hexahydrate is a practical choice for the reaction, which can be carried out in a suitable solvent like ethanol. The process typically involves dissolving both reactants, allowing them to react in a crystallizing tank, followed by cooling, centrifugation, and drying to obtain the final product. scispace.com

This compound as a Precursor in Piperazine Ferulate Synthesis

Derivatization and Analog Development of Piperazine Ferulate

The core structure of piperazine ferulate serves as a scaffold for developing a wide range of derivatives with potential therapeutic applications. The piperazine ring, in particular, is a versatile building block in medicinal chemistry, known for its presence in numerous approved drugs. nih.govtubitak.gov.trtandfonline.com Modifications to either the this compound or the piperazine moiety have led to the creation of novel compounds explored in neurological, antiviral, and anticancer research. researchgate.netnih.gov

Researchers have designed and synthesized numerous this compound-piperazine derivatives as potential multi-target agents for neurodegenerative disorders like Alzheimer's disease. researchgate.netnih.govmdpi.com These efforts focus on creating compounds that can address multiple pathological factors of the disease, such as low acetylcholine (B1216132) levels, oxidative stress, and the aggregation of amyloid-beta (Aβ) plaques. nih.govmdpi.com

For instance, one study developed a series of this compound-piperazine derivatives, with compound 13a emerging as a lead candidate. nih.gov This derivative exhibited potent inhibition of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), key enzymes in the breakdown of acetylcholine. nih.gov Furthermore, it showed significant antioxidant properties, the ability to chelate iron, and could inhibit the aggregation of Aβ1-42. nih.gov Another study identified a this compound-piperazine derivative, compound 18 , which also inhibited cholinesterases and Aβ1–42 aggregation, alongside possessing antioxidant and metal-chelating properties. mdpi.com These findings highlight the potential of these hybrid molecules as promising candidates for Alzheimer's disease management. nih.govnih.gov

Table 1: Selected this compound-Piperazine Derivatives in Neurological Research

| Compound | Target/Activity | Key Findings | Reference |

| 13a | AChE, BChE, Antioxidant, Iron Chelation, Aβ Aggregation | IC₅₀ (AChE) = 0.59 µM; IC₅₀ (BChE) = 5.02 µM. Effectively inhibited self- and metal-induced Aβ₁₋₄₂ aggregation. nih.gov | nih.gov |

| 18 | AChE, BChE, Aβ Aggregation, Antioxidant, Metal Chelation | IC₅₀ (AChE) = 0.59 µM; IC₅₀ (BChE) = 5.02 µM. Inhibited Aβ₁₋₄₂ aggregation. mdpi.com | mdpi.com |

| 7a | AChE, BChE | Moderate AChE inhibition (IC₅₀ = 18.02 µM) and weak BChE activity. acs.org | acs.org |

The piperazine scaffold is a privileged structure in the development of antiviral agents and is found in several FDA-approved drugs. arabjchem.org Its flexible binding features allow it to interact with various biological targets in viruses. arabjchem.orgnih.gov Research has explored piperazine derivatives against a range of viruses, including Human Immunodeficiency Virus (HIV), Hepatitis C Virus (HCV), and Chikungunya virus (CHIKV). arabjchem.orgnih.govgoogle.com

For example, indoleoxoacetyl piperazine derivatives have been developed and shown to possess unique antiviral activity against HIV. google.com In another study, a piperazine-containing derivative of 2-aminobenzimidazole (B67599) was identified as an inhibitor of HCV infection with an IC₅₀ of 1.39 µM. arabjchem.org Molecular docking studies have also shown that piperazine can bind with high affinity to the hydrophobic pocket of the Chikungunya virus capsid protein, suggesting it as a lead scaffold for designing new alphaviral inhibitors. nih.gov A series of novel this compound derivatives incorporating a piperazine moiety were synthesized and screened for their antiviral activities, identifying them as potential lead structures for new antiviral agents. researchgate.net

The piperazine ring is a common structural motif in many anticancer agents, including several FDA-approved drugs like Imatinib. tubitak.gov.trunimi.itucf.edu This has spurred extensive research into novel piperazine derivatives as potential cancer therapies. nih.govtubitak.gov.tr These compounds can exert their anticancer effects through various mechanisms, such as inhibiting the cell cycle, interacting with DNA, or inhibiting specific proteins crucial for cancer cell survival and proliferation. nih.govucf.edu

Hybrid compounds combining this compound with a piperazine-containing structure have shown promise. One such hybrid, compound 9j , which links tetrahydro-β-carboline and this compound via an N-methylpiperazine ring, demonstrated potent cytotoxicity against several human cancer cell lines, with IC₅₀ values ranging from 5.93 to 9.14 µM. jst.go.jp This compound was found to be more potent than the standard chemotherapy drug 5-fluorouracil (B62378) and could selectively induce apoptosis in tumor cells. jst.go.jp Other research has focused on piperazine-based compounds that inhibit proteins like far upstream binding protein 1 (FUBP1), which is overexpressed in pancreatic cancer. ucf.edu A wide array of piperazine derivatives, including those with thiouracil amide or quinoline-isatin moieties, have been synthesized and shown cytotoxic activity against breast cancer cell lines like MCF7. unimi.it

Table 2: Selected Piperazine Derivatives in Anticancer Research

| Derivative Class / Compound | Cancer Cell Line(s) | Reported IC₅₀ Values | Mechanism/Target | Reference |

| Compound 9j (Tetrahydro-β-carboline/Ferulic acid hybrid) | Various human cancer cells | 5.93–9.14 µM | Apoptosis induction | jst.go.jp |

| 4-Piperazinyl-quinoline-isatin derivatives | MDA-MB468, MCF7 | 10.34–66.78 µM | Cytotoxicity | unimi.it |

| Thiouracil amide-piperazine derivatives | MCF7 | 18.23 to >100 µM | Cytotoxicity | unimi.it |

| Piperazine-based FUBP1 inhibitors | Pancreatic cancer cells | Not specified | FUBP1 inhibition | ucf.edu |

Pharmacological Mechanisms of Action of Piperazine Ferulate

Molecular Targets and Signaling Pathways

Modulation of Inflammatory Pathways

Piperazine (B1678402) ferulate exerts significant anti-inflammatory effects by targeting several critical points within the inflammatory cascade. Its mechanisms include the inhibition of the master inflammatory regulator, Nuclear Factor-kappa B (NF-κB), the suppression of the NLRP3 inflammasome, and the subsequent reduction of pro-inflammatory cytokine production. patsnap.compatsnap.com

Piperazine ferulate has been shown to inhibit the activation of NF-κB, a crucial transcription factor that governs the expression of numerous genes involved in inflammation. patsnap.comresearchgate.netresearchgate.net In cellular and animal models, piperazine ferulate can prevent the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. nih.govnih.gov This action prevents the translocation of the active p65 subunit of NF-κB into the nucleus. nih.gov By inhibiting the phosphorylation of key upstream kinases like IKKα and IKKβ, piperazine ferulate effectively blocks the entire NF-κB signaling cascade. researchgate.netnih.gov This inhibition has been observed in various contexts, including diabetic nephropathy and high-glucose-induced cell injury. nih.govnih.gov

The NLRP3 inflammasome is a multi-protein complex that plays a critical role in the innate immune response by triggering the maturation of potent pro-inflammatory cytokines. nih.gov Piperazine ferulate has been found to suppress the activation of the NLRP3 inflammasome. patsnap.comresearchgate.netnih.gov Research indicates that by inhibiting the NF-κB pathway, piperazine ferulate consequently downregulates the expression of NLRP3 itself. researchgate.netnih.gov This leads to a decrease in the activation of caspase-1 and the subsequent cleavage and maturation of pro-inflammatory cytokines. researchgate.net This mechanism has been implicated in the protective effects of piperazine ferulate in conditions such as cardiac ischemia-reperfusion injury and acute kidney injury. nih.govresearchgate.net

Table 1: Effect of Piperazine Ferulate on Pro-inflammatory Cytokines

| Cytokine | Effect of Piperazine Ferulate | Research Context |

| TNF-α | Decreased expression and serum levels. patsnap.comnih.gov | Diabetic Nephropathy, High-Glucose-Induced Mesangial Cell Injury. nih.govnih.gov |

| IL-1β | Reduced production and maturation. patsnap.comnih.gov | Diabetic Nephropathy, Cardiac Ischemia-Reperfusion Injury. nih.govresearchgate.net |

| IL-6 | Lowered serum levels. patsnap.comnih.gov | Diabetic Nephropathy. nih.gov |

| IL-18 | Decreased serum levels. nih.gov | Diabetic Nephropathy. nih.gov |

Suppression of NLRP3 Inflammasome Activation

Antioxidant Mechanisms

In addition to its anti-inflammatory actions, piperazine ferulate exhibits potent antioxidant properties, which are largely attributed to the ferulic acid component of the molecule. patsnap.com

This compound, and by extension piperazine ferulate, is an effective scavenger of free radicals. patsnap.com The phenolic nucleus and the extended side chain of this compound allow it to readily form a resonance-stabilized phenoxy radical, which effectively terminates radical chain reactions. nih.gov This antioxidant capacity helps to mitigate oxidative stress, a key factor in the progression of numerous diseases. patsnap.compatsnap.com By neutralizing unstable free radicals, piperazine ferulate helps protect cells from oxidative damage. patsnap.com

Upregulation of Antioxidant Enzymes (e.g., Superoxide (B77818) Dismutase, Catalase, GSH-Px)

Piperazine ferulate has been shown to bolster the body's endogenous antioxidant defenses by upregulating key enzymes responsible for neutralizing harmful reactive oxygen species (ROS). patsnap.compatsnap.com Studies have demonstrated that piperazine ferulate can increase the activity of superoxide dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GSH-Px). patsnap.comnih.gov

In a study on diabetic nephropathy in mice, administration of piperazine ferulate led to a significant increase in the activities of SOD, CAT, and GSH-Px in kidney tissues. nih.gov This enzymatic upregulation helps to counteract the increased oxidative stress associated with the disease. nih.gov The mechanism involves this compound, a component of piperazine ferulate, which scavenges free radicals and promotes the expression of these antioxidant enzymes. patsnap.com By enhancing the activity of this enzymatic antioxidant system, piperazine ferulate helps protect cells from oxidative damage. patsnap.compatsnap.com

Table 1: Effect of Piperazine Ferulate on Antioxidant Enzyme Activity

| Enzyme | Effect of Piperazine Ferulate | Research Findings |

|---|---|---|

| Superoxide Dismutase (SOD) | Increased activity | Studies show piperazine ferulate upregulates SOD expression, a key enzyme in converting superoxide radicals to hydrogen peroxide. patsnap.comnih.gov |

| Catalase (CAT) | Increased activity | Piperazine ferulate enhances the activity of catalase, which is responsible for the decomposition of hydrogen peroxide into water and oxygen. patsnap.comnih.gov |

| Glutathione Peroxidase (GSH-Px) | Increased activity | Administration of piperazine ferulate has been observed to increase GSH-Px activity, an enzyme that catalyzes the reduction of hydrogen peroxide and lipid hydroperoxides. nih.gov |

Mitigation of Oxidative Stress

Piperazine ferulate plays a significant role in mitigating oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive products. patsnap.compatsnap.com This compound effectively reduces oxidative damage, thereby supporting cellular health and integrity. patsnap.com

The this compound component of piperazine ferulate is a potent antioxidant that directly scavenges free radicals. patsnap.com Furthermore, the compound's ability to enhance the activity of antioxidant enzymes like superoxide dismutase, catalase, and glutathione peroxidase contributes to its stress-mitigating effects. patsnap.comnih.gov In a study involving diabetic mice, piperazine ferulate treatment was found to alleviate oxidative stress. nih.govnih.gov This was evidenced by a decrease in malondialdehyde (MDA) levels, a marker of lipid peroxidation, and a restoration of the activities of key antioxidant enzymes. nih.gov By combating oxidative stress, piperazine ferulate helps to prevent the cellular damage implicated in a variety of chronic diseases. patsnap.com

Neuroprotective Mechanisms

Piperazine ferulate exhibits neuroprotective effects through various mechanisms, primarily by modulating neurotransmitter systems and suppressing neuronal cell death. patsnap.com These actions help to maintain neuronal health and function.

Modulation of Neurotransmitter Systems (GABA, Glutamate)

Piperazine ferulate has been found to modulate the balance between inhibitory and excitatory neurotransmission in the central nervous system, particularly involving gamma-aminobutyric acid (GABA) and glutamate (B1630785). patsnap.com The piperazine component acts as a GABA receptor agonist, enhancing the inhibitory effects of GABA. patsnap.com This action can reduce neuronal excitability. patsnap.com

Simultaneously, the this compound portion of the molecule can inhibit the excessive release of excitatory neurotransmitters like glutamate. patsnap.com The interplay between enhancing GABAergic inhibition and tempering glutamatergic excitation contributes significantly to the neuroprotective profile of piperazine ferulate. patsnap.com This modulation is crucial for managing conditions associated with neuronal hyperexcitability. patsnap.com

Suppression of Apoptosis in Neuronal Cells

Research indicates that piperazine ferulate can suppress apoptosis, or programmed cell death, in neuronal cells. nih.gov In a study on high-glucose-induced mesangial cell injury, which has parallels to neuronal damage in diabetic complications, piperazine ferulate was shown to inhibit apoptosis. nih.gov It achieved this by reducing the release of lactate (B86563) dehydrogenase and inhibiting the activation of inflammatory signaling pathways that can lead to cell death. nih.gov

Furthermore, in vivo experiments have demonstrated that piperazine ferulate treatment can cause a notable decrease in glomerular cell apoptosis, suggesting a similar protective effect on other cell types, including neurons. nih.gov By preventing premature cell death, piperazine ferulate helps to preserve neuronal populations and maintain the integrity of neural circuits.

Cardiovascular Mechanisms

Piperazine ferulate demonstrates beneficial effects on the cardiovascular system, primarily through its vasodilatory actions and its role in nitric oxide production. patsnap.com These mechanisms contribute to improved blood flow and vascular health.

Vasodilatory Effects and Nitric Oxide Production

Piperazine ferulate has been shown to exert vasodilatory effects, which can help in reducing blood pressure. patsnap.com This effect is partly attributed to the action of this compound in promoting the production of nitric oxide (NO), a potent vasodilator. patsnap.com Nitric oxide is synthesized by endothelial nitric oxide synthase (eNOS), and studies have shown that piperazine ferulate can upregulate the expression and activity of eNOS. nih.govresearchgate.net

In studies on spontaneously hypertensive rats, piperazine ferulate treatment significantly improved impaired acetylcholine-induced aortic relaxation and increased NO synthesis in aortic rings. cellmolbiol.org Furthermore, in diabetic mice, piperazine ferulate reversed the decrease in NO levels in glomerular endothelial cells caused by high glucose. nih.govnih.govresearchgate.net By enhancing NO bioavailability and promoting vasodilation, piperazine ferulate helps to protect the vascular endothelium and prevent conditions such as atherosclerosis. patsnap.com

Table 2: Cardiovascular Mechanisms of Piperazine Ferulate

| Mechanism | Effect of Piperazine Ferulate | Research Findings |

|---|---|---|

| Vasodilation | Promotes relaxation of blood vessels | Improves acetylcholine-induced aortic relaxation in hypertensive models. cellmolbiol.org |

| Nitric Oxide (NO) Production | Increases NO synthesis | Upregulates the expression and activity of endothelial nitric oxide synthase (eNOS). nih.govresearchgate.net Reverses high glucose-induced reduction in NO levels. nih.gov |

Protection of Vascular Endothelium

Piperazine ferulate (PF) demonstrates significant protective effects on the vascular endothelium through multiple mechanisms. A primary action is the enhancement of endothelial nitric oxide synthase (eNOS) activity. nih.govnih.govspandidos-publications.com By upregulating eNOS expression, PF promotes the production of nitric oxide (NO), a critical vasodilator, which helps to improve endothelial function and reduce blood pressure. Studies in spontaneously hypertensive rats have shown that treatment with PF improved impaired acetylcholine-induced aortic relaxation, a marker of enhanced endothelial function. This vasodilation effect is crucial for maintaining cardiovascular health. patsnap.com

Furthermore, PF contributes to the protection of the vascular endothelium by mitigating oxidative stress and inflammation. patsnap.comingentaconnect.com It has been shown to reduce the expression of angiotensin-converting enzyme (ACE) and increase the expression of heme oxygenase-1 (HO-1), an enzyme with antioxidant properties. In the context of diabetic nephropathy, PF has been found to alleviate endothelial injury by reducing glomerular basement membrane thickening and upregulating eNOS expression and activity in diabetic mice. nih.govnih.govspandidos-publications.comresearchgate.net It also protects glomerular endothelial cells from high-glucose-induced filtration barrier injury by regulating adenosine (B11128) monophosphate-activated protein kinase (AMPK) expression. researchgate.netnih.gov

Table 1: Effects of Piperazine Ferulate on Vascular Endothelium

| Finding | Model | Key Outcomes | Citation(s) |

|---|---|---|---|

| Upregulation of eNOS expression and activity | Diabetic Mice | Increased NO levels, improved endothelial function. | nih.govnih.govspandidos-publications.com |

| Improved aortic relaxation | Spontaneously Hypertensive Rats | Enhanced acetylcholine-induced relaxation. | |

| Reduced ACE expression, increased HO-1 expression | Human Umbilical Vein Endothelial Cells (HUVEC) | Decreased vasoconstriction marker, increased antioxidant enzyme. | |

| Attenuated glomerular filtration barrier injury | Glomerular Endothelial Cells (in vitro) | Regulated AMPK expression, preserved barrier integrity. | researchgate.netnih.gov |

Inhibition of Platelet Aggregation

Piperazine ferulate is recognized for its ability to inhibit platelet aggregation, a key process in thrombus formation. guidechem.comgoogle.comgoogle.com This antiplatelet effect contributes to its therapeutic potential in cardiovascular diseases such as coronary heart disease and cerebral infarction. guidechem.comgoogle.comgoogle.com The this compound component of piperazine ferulate is known to possess antiplatelet agglutination properties. ingentaconnect.com

The mechanism behind this inhibition is linked to its anticoagulant properties, which help in reducing blood hypercoagulability. guidechem.com By preventing platelets from clumping together, piperazine ferulate helps to maintain blood flow and prevent the formation of clots that can lead to serious cardiovascular events. ingentaconnect.com While the precise molecular pathways are still under investigation, the consistent observation of reduced platelet aggregation underscores its importance in cardiovascular protection. researchgate.netnih.gov

Impact on Myocardial Ischemia-Reperfusion Injury

Piperazine ferulate has demonstrated cardioprotective effects against myocardial ischemia-reperfusion (I/R) injury. nih.govresearchgate.net This type of injury occurs when blood flow is restored to the heart after a period of ischemia, paradoxically causing further damage. The protective mechanism of PF in this context involves the suppression of the NLRP3 inflammasome activation and subsequent pyroptosis, a form of inflammatory cell death. nih.govresearchgate.net

In a rat model of myocardial I/R injury, pretreatment with piperazine ferulate was shown to significantly improve cardiac function, as evidenced by elevated left ventricular ejection fraction (LVEF) and left ventricular fraction shortening (LVFS). nih.govresearchgate.net Furthermore, PF pretreatment ameliorated the increase in cardiac infarction size and reduced myocardial injury and inflammation. nih.govresearchgate.net Mechanistically, PF was found to lower the protein and gene expression levels of key components of the NLRP3 inflammasome pathway, including NLRP3, ASC, GSDMD, IL-1β, and caspase-1. nih.govresearchgate.net These findings suggest that by inhibiting this inflammatory cascade, piperazine ferulate can mitigate the detrimental effects of I/R injury on the heart. nih.govresearchgate.netphysiology.org

Table 2: Effects of Piperazine Ferulate on Myocardial Ischemia-Reperfusion Injury in Rats

| Parameter | Effect of Piperazine Ferulate | Mechanism | Citation(s) |

|---|---|---|---|

| Cardiac Function (LVEF, LVFS) | Significantly elevated | Suppression of NLRP3 inflammasome | nih.govresearchgate.net |

| Cardiac Infarction Size | Reduced | Suppression of NLRP3 inflammasome | nih.govresearchgate.net |

| Myocardial Injury & Inflammation | Ameliorated | Suppression of NLRP3 inflammasome | nih.govresearchgate.net |

| NLRP3, ASC, GSDMD, IL-1β, caspase-1 expression | Lowered | Inhibition of inflammasome activation and pyroptosis | nih.govresearchgate.net |

Hepatoprotective Mechanisms

Piperazine ferulate exhibits protective effects on the liver through various mechanisms, positioning it as a potential hepatoprotective agent. patsnap.com

Stabilization of Cell Membranes

Piperazine ferulate contributes to hepatoprotection by stabilizing cell membranes. patsnap.com This stabilization prevents the leakage of intracellular enzymes, a hallmark of cellular damage. patsnap.com By preserving the integrity of liver cells (hepatocytes), the compound ensures their optimal function and reduces their susceptibility to injury from various toxins and harmful agents. patsnap.com

Suppression of Apoptosis in Hepatic Cells

Piperazine ferulate has been shown to protect against liver injury by suppressing apoptosis, or programmed cell death, in hepatic cells. patsnap.comnih.gov In a study investigating Amphotericin B-induced liver and kidney injury, piperazine ferulate demonstrated a capacity to alleviate pathological changes and reduce enzyme levels indicative of damage. patsnap.comnih.gov

The mechanism for this anti-apoptotic effect involves the disruption of oxidative stress-mediated mitochondrial apoptosis. patsnap.comnih.gov Specifically, piperazine ferulate was found to suppress apoptosis through both the Caspase-dependent pathway and the Caspase-independent Apoptosis-Inducing Factor (AIF) pathway. patsnap.comnih.gov Furthermore, this compound, a constituent of piperazine ferulate, has been shown to inhibit apoptosis by down-regulating the expression of pro-apoptotic proteins like Bax and up-regulating anti-apoptotic proteins like Bcl2. frontiersin.orgfrontiersin.org

Renoprotective Mechanisms

Piperazine ferulate (PF) exhibits significant protective effects on the kidneys, a property attributed to a variety of underlying mechanisms. These renoprotective actions are particularly relevant in the context of diabetic nephropathy (DN), a serious complication of diabetes. nih.govnih.gov PF has been shown to improve renal function, mitigate pathological changes in the kidney, and reduce inflammatory responses. nih.govnih.govresearchgate.net

Inhibition of AGE-RAGE-mediated Inflammatory Signaling

A key mechanism in the development of diabetic nephropathy involves the interaction of advanced glycation end products (AGEs) with their receptor (RAGE), which triggers an inflammatory cascade. nih.govbiomolther.org Piperazine ferulate has been demonstrated to inhibit this pathway. nih.govnih.gov Research indicates that PF can downregulate the expression of genes and proteins associated with AGE-RAGE-mediated inflammatory signaling. nih.govnih.gov This inhibition helps to decrease inflammation and protect against the progression of diabetic kidney disease. nih.gov Specifically, PF has been shown to suppress the AGE/RAGE/NF-κB/NLRP3 pathway, which plays a crucial role in the inflammatory process within the kidneys. nih.govnih.gov

Protection Against Podocyte Injury

Podocytes are specialized cells in the glomerulus of the kidney that are essential for proper filtration. nih.govnih.gov Damage to these cells is a hallmark of diabetic nephropathy. nih.govnih.gov Piperazine ferulate has been found to protect against podocyte injury. nih.govnih.gov In experimental models of diabetic nephropathy, PF treatment has been shown to alleviate podocyte damage. nih.govnih.govresearchgate.net Furthermore, in in vitro studies using rat podocytes exposed to high glucose levels, PF attenuated cell injury. nih.govnih.govresearchgate.net The protective mechanism involves the inhibition of AGE-RAGE-mediated inflammation, which is a significant contributor to podocyte damage in diabetic conditions. nih.govnih.gov

Regulation of Endothelial Nitric Oxide Synthase (eNOS)

Endothelial nitric oxide synthase (eNOS) is a critical enzyme for maintaining vascular health, and its dysregulation is implicated in the pathogenesis of diabetic nephropathy. nih.govspandidos-publications.comnih.gov Piperazine ferulate has been shown to ameliorate the development of diabetic nephropathy by regulating eNOS expression and activity. nih.govspandidos-publications.comnih.govbiocrick.com In diabetic mice, PF treatment led to an upregulation of eNOS expression and activity. nih.govspandidos-publications.comresearchgate.net This was associated with a decrease in markers of kidney damage such as blood urea (B33335) nitrogen, creatinine (B1669602), and albuminuria. nih.govspandidos-publications.comnih.gov In glomerular endothelial cells exposed to high glucose, PF was able to reverse the decrease in eNOS expression and nitric oxide (NO) levels. nih.govspandidos-publications.comnih.gov These findings suggest that the renoprotective effects of PF are, at least in part, mediated by its ability to restore normal eNOS function. nih.govspandidos-publications.combiocrick.com

Attenuation of Mesangial Cell Injury (e.g., via p66Shc regulation)

Glomerular mesangial cells are crucial for the structural support of the glomerulus, and their injury is a key event in the progression of diabetic nephropathy. nih.govnih.gov High glucose levels can induce injury to these cells, leading to inflammation and extracellular matrix accumulation. nih.govnih.gov Piperazine ferulate has been found to attenuate high glucose-induced mesangial cell injury. nih.govnih.govfrontiersin.org One of the mechanisms involved in this protective effect is the regulation of the p66Shc protein. nih.govnih.gov PF has been shown to inhibit the activation of inflammatory signaling pathways and reduce glomerular cell apoptosis and mesangial matrix expansion in diabetic mice by inhibiting p66Shc. nih.gov In vitro studies have confirmed that PF inhibits the production of inflammatory cytokines and the activation of NF-κB in mesangial cells exposed to high glucose. nih.govspandidos-publications.com Overexpression of p66Shc was found to abolish the protective effects of PF, highlighting the importance of this pathway. nih.govnih.gov

Anti-fibrotic Effects

Renal fibrosis, characterized by the excessive accumulation of extracellular matrix proteins, is a common final pathway for most chronic kidney diseases. researchgate.netnih.gov Piperazine ferulate has demonstrated anti-fibrotic effects in the kidney. researchgate.netpatsnap.com In a rat model of chronic kidney disease, PF treatment was shown to reduce the expression of fibronectin and collagen I, two key components of the fibrotic matrix. researchgate.netnih.govpatsnap.com The mechanism for this anti-fibrotic action is linked to the inhibition of transforming growth factor-beta 1 (TGF-β1), a potent pro-fibrotic cytokine. researchgate.netnih.gov By inhibiting TGF-β1, PF can help to attenuate the progression of renal fibrosis. researchgate.netnih.gov

Immunomodulatory Mechanisms

Beyond its direct effects on kidney cells, piperazine ferulate also possesses immunomodulatory properties that contribute to its therapeutic effects. patsnap.com It has been observed to modulate the immune response by influencing the activity of various immune cells. patsnap.com For instance, PF can stimulate the proliferation and activity of macrophages and lymphocytes. patsnap.com It also modulates the production of inflammatory cytokines. Specifically, it can inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukins (IL-1β, IL-6). patsnap.com This anti-inflammatory action is partly achieved by inhibiting the activation of nuclear factor-kappa B (NF-κB), a key transcription factor that governs the expression of many inflammatory genes. patsnap.compatsnap.comresearchgate.net These immunomodulatory effects can help to dampen the inflammatory processes that drive the progression of kidney disease.

Interactive Data Table: Summary of Research Findings

| Mechanism | Model/System | Key Findings | References |

| Inhibition of AGE-RAGE Signaling | Diabetic rats, Rat podocytes | Downregulated expression of AGE-RAGE pathway components, suppressed NF-κB and NLRP3 inflammasome. | nih.gov, nih.gov |

| Protection of Podocytes | Diabetic rats, Rat podocytes | Alleviated podocyte damage, attenuated high-glucose-induced injury. | nih.gov, researchgate.net, nih.gov |

| Regulation of eNOS | Diabetic mice, Glomerular endothelial cells | Upregulated eNOS expression and activity, reversed high-glucose-induced eNOS decrease. | biocrick.com, nih.gov, spandidos-publications.com, nih.gov |

| Attenuation of Mesangial Cell Injury | Diabetic mice, Mesangial cells | Inhibited p66Shc activation, reduced apoptosis and matrix expansion. | frontiersin.org, nih.gov, nih.gov |

| Anti-fibrotic Effects | Rats with chronic kidney disease | Decreased expression of fibronectin and collagen I, inhibited TGF-β1. | researchgate.net, nih.gov, patsnap.com |

| Immunomodulation | General studies | Stimulated macrophage and lymphocyte activity, inhibited pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) via NF-κB inhibition. | patsnap.com, researchgate.net, patsnap.com |

Antiviral Mechanisms

While direct studies on the antiviral mechanisms of Piperazine Ferulate are limited, research into its constituent components and related compounds provides insight into potential pathways. This compound, a key component of Piperazine Ferulate, has been noted for its ability to activate the plant immune system, which can help prevent or delay viral infections. researchgate.net In the context of plant viruses like the tobacco mosaic virus (TMV) and cucumber mosaic virus (CMV), derivatives of this compound have demonstrated significant antiviral activities. researchgate.net Some of these derivatives have shown better protective action against TMV than commercially available antiviral agents. researchgate.net The proposed mechanism for some of these compounds involves a strong affinity for the virus's coat protein, which may inhibit the self-assembly and replication of viral particles. researchgate.net

In the broader context of plant defense against viruses, several mechanisms are at play, including RNA silencing, R-gene-mediated resistance, and the alteration of host factors necessary for viral infection. researcherslinks.com RNA silencing is a primary antiviral defense that leads to the degradation of the viral genome. researcherslinks.com Plants also utilize PAMP/MAMP-triggered immunity (PTI) and effector-triggered immunity (ETI) as defense responses. researcherslinks.com Furthermore, autophagy, a cellular degradation process, is a conserved antiviral defense mechanism in both plants and animals. frontiersin.org Viruses, in turn, have evolved to disrupt or manipulate host autophagy to facilitate their own invasion and replication. frontiersin.org

In the realm of animal viruses, piperazine-substituted compounds have been identified as having selective activity against the Hepatitis B virus (HBV). mdpi.com These compounds appear to work by preventing the formation of virion particles, suggesting interference with the late stages of the viral life cycle, such as capsid assembly. mdpi.com

Anticancer Mechanisms

The anticancer potential of Piperazine Ferulate and its derivatives is an area of active investigation, with studies pointing towards mechanisms involving the induction of cell cycle arrest and apoptosis in cancer cells.

Cell Cycle Inhibition: this compound, a primary component of Piperazine Ferulate, has been shown to induce cell cycle arrest, particularly at the G0/G1 or G2/M phase, in a dose-dependent manner in various cancer cell lines. mdpi.comfrontiersin.org This arrest is often accompanied by the modulation of key cell cycle regulatory proteins. For instance, this compound can lead to a decrease in the levels of cyclins D and E, which are crucial for cell cycle progression. mdpi.com Concurrently, it can increase the expression of cell cycle inhibitors like p21 and the tumor suppressor protein p53. mdpi.com Some piperine (B192125) derivatives, which share structural similarities, have also been observed to cause cell cycle arrest at the G2/M phase in oral squamous carcinoma cells, leading to a reduction in DNA synthesis. frontiersin.org

Apoptosis Induction: A significant aspect of the anticancer activity of piperazine derivatives and this compound is their ability to induce apoptosis, or programmed cell death, in cancer cells. mdpi.comresearchgate.net This is achieved through multiple signaling pathways. One key mechanism is the generation of intracellular reactive oxygen species (ROS), which can damage cellular components, including DNA, and trigger apoptotic pathways. mdpi.compreprints.org

The apoptotic process induced by these compounds often involves the intrinsic or mitochondrial pathway. This is characterized by the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2, leading to a high Bax/Bcl-2 ratio. mdpi.comfrontiersin.org This shift in balance facilitates the release of cytochrome c from the mitochondria into the cytoplasm, which in turn activates a cascade of caspases, including caspase-3 and caspase-9. frontiersin.orgmdpi.com Activated caspases are the executioners of apoptosis, cleaving various cellular substrates and leading to cell death. frontiersin.org Studies on piperine have demonstrated the activation of caspase-3 and -9 in lung cancer cells. frontiersin.org

Furthermore, some novel piperazine derivatives have been found to inhibit multiple cancer signaling pathways, including the PI3K/AKT, Src family kinases, and BCR-ABL pathways, ultimately leading to caspase-dependent apoptosis. researchgate.net

In Vitro and In Vivo Pharmacological Studies

Cellular Models for Mechanism Elucidation

In vitro studies using various cell models have been instrumental in elucidating the molecular mechanisms underlying the pharmacological effects of Piperazine Ferulate.

To investigate its role in diabetic nephropathy, researchers have utilized high glucose-treated glomerular endothelial cells and podocytes. nih.govfrontiersin.orgnih.gov In these models, Piperazine Ferulate was shown to reverse the high glucose-induced decrease in endothelial nitric oxide (NO) levels and the expression of endothelial nitric oxide synthase (eNOS). nih.gov Furthermore, it attenuated high glucose-induced podocyte injury by inhibiting the AGE/RAGE-mediated inflammatory signaling pathway. frontiersin.orgnih.gov Specifically, it was found to downregulate the expression of proteins involved in the NF-κB/NLRP3 pathway, such as p-IKKα + IKKβ, p-IκBα, p-NF-κB-p65, NLRP3, and cleaved-IL-1β. frontiersin.org

Human umbilical vein endothelial cells (HUVECs) have been employed to study the effects of Piperazine Ferulate on endothelial function. cellmolbiol.org In a model where endothelial cells were challenged with TNF-α, Piperazine Ferulate was observed to increase cell viability and the expression of heme oxygenase-1 (HO-1), while reducing the expression of angiotensin-converting enzyme (ACE). cellmolbiol.org

The anticancer mechanisms of piperazine derivatives have been explored in a variety of cancer cell lines. mdpi.com For instance, in T-24 bladder cancer cells, novel dehydroabietyl piperazine dithiocarbamate (B8719985) ruthenium (II) polypyridyl complexes were shown to induce G1 phase cell cycle arrest and apoptosis. mdpi.com This was accompanied by the upregulation of p27 and Bax, and the downregulation of cyclin E and Bcl-2. mdpi.com

Animal Models for Disease Research

Animal models have provided crucial in vivo evidence for the therapeutic potential of Piperazine Ferulate in various diseases.

Diabetic Nephropathy: Streptozotocin (STZ)-induced diabetic mice and rats have been widely used to model diabetic nephropathy. nih.govfrontiersin.orgnih.govresearchgate.netnih.gov In these models, oral administration of Piperazine Ferulate for several weeks resulted in significant improvements in renal function, as evidenced by decreased 24-hour albuminuria, serum creatinine, and blood urea nitrogen (BUN) levels. nih.govresearchgate.netnih.gov Histological examination of the kidneys revealed that Piperazine Ferulate alleviated the thickening of the glomerular basement membrane and inhibited the accumulation of the mesangial matrix. nih.govresearchgate.net Mechanistically, it was found to upregulate the expression and activity of eNOS in the renal tissues of diabetic mice. nih.govresearchgate.netnih.gov In diabetic rats, Piperazine Ferulate was shown to reduce renal pathological changes and inflammation by suppressing the AGE/RAGE/NF-κB/NLRP3 signaling pathway and protecting against podocyte damage. frontiersin.orgnih.gov Another study in diabetic mice demonstrated that Piperazine Ferulate attenuated kidney injury by regulating p66Shc, a protein involved in oxidative stress. spandidos-publications.comspandidos-publications.com

Acute Kidney Injury: The nephroprotective effects of Piperazine Ferulate have also been investigated in a rat model of gentamicin-induced acute kidney injury (AKI). researchgate.net In this model, Piperazine Ferulate was found to improve renal function and attenuate kidney damage by inhibiting the NF-κB/NLRP3 inflammatory pathway. researchgate.netpatsnap.com It was observed to downregulate the expression of key inflammatory proteins such as p-IKKα, p-IKKβ, p-p65, p65, p50, p105, NLRP3, and IL-1β. patsnap.com

Myocardial Ischemia: A rat model of myocardial ischemia/reperfusion (I/R) injury, created by occluding the left anterior descending (LAD) coronary artery, has been used to assess the cardioprotective effects of Piperazine Ferulate. researchgate.netresearchgate.netnih.gov Pre-treatment with Piperazine Ferulate was shown to significantly improve cardiac function, as indicated by increased left ventricular ejection fraction (LVEF) and left ventricular fractional shortening (LVFS). researchgate.netresearchgate.net It also reduced the size of the cardiac infarction and mitigated myocardial injury and inflammation. researchgate.netresearchgate.net The underlying mechanism appears to be the suppression of NLRP3 inflammasome activation and subsequent pyroptosis, an inflammatory form of cell death. researchgate.netresearchgate.netnih.govfrontiersin.org This was evidenced by the reduced protein and gene expression of NLRP3, ASC, GSDMD, N-GSDMD, IL-1β, and caspase-1 in the hearts of Piperazine Ferulate-treated rats. researchgate.netresearchgate.net

Table of Findings from In Vivo Animal Models

| Disease Model | Animal | Key Findings | Proposed Mechanism of Action |

|---|---|---|---|

| Diabetic Nephropathy | Mice (STZ-induced) | Decreased albuminuria, creatinine, and BUN; Alleviated glomerular basement membrane thickening. nih.govresearchgate.netnih.gov | Upregulation of eNOS expression and activity. nih.govresearchgate.netnih.gov |

| Diabetic Nephropathy | Rats (STZ-induced) | Improved renal function; Reduced renal pathological changes and inflammation; Alleviated podocyte damage. frontiersin.orgnih.gov | Inhibition of the AGE/RAGE/NF-κB/NLRP3 pathway. frontiersin.orgnih.gov |

| Diabetic Nephropathy | Mice (Diabetic model) | Attenuated kidney injury. spandidos-publications.comspandidos-publications.com | Regulation of p66Shc. spandidos-publications.comspandidos-publications.com |

| Acute Kidney Injury | Rats (Gentamicin-induced) | Improved renal function; Attenuated kidney damage. researchgate.net | Inhibition of the NF-κB/NLRP3 pathway. researchgate.netpatsnap.com |

| Chronic Kidney Disease | Rats (5/6 nephrectomy) | Reduced Scr, BUN, and 24h UP levels; Attenuated renal injury. nih.gov | Promotion of HIF-1α/HIF-2α/EPO production and reduction of TGF-β1. nih.gov |

| Myocardial Ischemia | Rats (LAD occlusion) | Improved cardiac function (increased LVEF and LVFS); Reduced infarct size and inflammation. researchgate.netresearchgate.net | Suppression of NLRP3 inflammasome activation and pyroptosis. researchgate.netresearchgate.netnih.gov |

Pharmacokinetics and Biotransformation of Piperazine Ferulate

Absorption and Distribution Studies

Following oral administration, piperazine (B1678402) ferulate is absorbed, with studies indicating a peak time in blood plasma of 29 minutes. google.comgoogle.com The distribution phase half-life (t1/2α) is reported to be 27 minutes. google.comgoogle.com Research suggests that taking the compound with meals may improve its absorption. patsnap.com

Piperazine ferulate distributes widely throughout the body. google.comgoogle.com Higher concentrations are found in the liver, kidneys, and blood. google.comgoogle.com It also distributes to the stomach and the fat of the small intestine. google.comgoogle.com Studies on the absorption of the ferulate component in animal models indicate good absorption in the stomach and small intestine, with poorer absorption in the colon. google.com In contrast, for ferulic acid itself, the colon is a primary site of absorption, where microbial enzymes hydrolyze it into its free form. mdpi.com Notably, piperazine ferulate has been shown to cross the placental barrier. google.comgoogle.com

| Pharmacokinetic Parameter | Value |

|---|---|

| Time to Peak Plasma Concentration (Tmax) | 29 minutes |

| Distribution Half-Life (t1/2α) | 27 minutes |

| Elimination Half-Life (t1/2β) | 5.5 hours |

Metabolism and Enzyme Interactions

The biotransformation of piperazine ferulate involves several metabolic pathways and interactions with various enzymes. The compound is understood to enhance the activity of enzymes involved in detoxification processes within the liver. patsnap.com This can lead to an increased breakdown of toxic substances. patsnap.com

The metabolism of piperazine ferulate can be influenced by other substances. Drugs that act as liver enzyme inducers, such as certain anticonvulsants and antibiotics, can speed up its metabolism, which may lead to lower plasma levels. patsnap.com Conversely, enzyme inhibitors have the potential to increase the plasma concentrations of piperazine ferulate. patsnap.com

Research into piperazine-based compounds has indicated that they can inhibit cytochrome P450 (CYP) isoenzymes, specifically showing inhibitory effects on CYP2D6, CYP1A2, and CYP3A4. researchgate.net At a molecular level, piperazine ferulate has been found to regulate endothelial nitric oxide synthase (eNOS). nih.govresearchgate.net Further mechanistic studies suggest it may act through the Advanced Glycation End-product (AGE) and Receptor for Advanced Glycation End-products (RAGE) signaling pathway, potentially inhibiting the AGE/RAGE/NF-κB/NLRP3 pathway. nih.govresearchgate.net

Elimination Pathways

The elimination of piperazine ferulate from the body occurs primarily through urine and feces. google.comgoogle.com The elimination half-life (t1/2β) of the compound has been determined to be 5.5 hours. google.comgoogle.com Studies focusing on the this compound component have shown that in humans, approximately 11-25% of total this compound is recovered in the urine in both its free and conjugated forms. mdpi.com

Influence of Co-administered Agents on Pharmacokinetics (e.g., Methotrexate)

The pharmacokinetic profile of piperazine ferulate can be altered by co-administered drugs, and it can, in turn, influence other agents. A study conducted in rats with methotrexate-induced renal injury investigated the effect of piperazine ferulate pretreatment on the pharmacokinetics of methotrexate (B535133). researchgate.netnih.gov

The findings from this study indicated that when piperazine ferulate was administered before methotrexate, the subsequent pharmacokinetic parameters of methotrexate were significantly altered. researchgate.netnih.gov Specifically, the mean residence time (MRT) and the elimination half-life (T1/2) of methotrexate were significantly lower in the group pretreated with piperazine ferulate compared to the group that received methotrexate alone. nih.gov This suggests that piperazine ferulate may accelerate the elimination or metabolism of methotrexate in rats. researchgate.netnih.gov The research utilized high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) to quantify methotrexate concentrations in plasma samples. researchgate.netnih.gov

| Pharmacokinetic Parameter of Methotrexate | Effect of Piperazine Ferulate Pretreatment |

|---|---|

| Mean Residence Time (MRT(0-t)) | Significantly Lower |

| Mean Residence Time (MRT(0-∞)) | Significantly Lower |

| Elimination Half-Life (T1/2) | Significantly Lower |

Table based on findings from a study in rats with methotrexate-induced renal injury. nih.gov

Structure Activity Relationships Sar in Piperazine Ferulate Research

Impact of Structural Modifications on Biological Activity

Piperazine (B1678402) Ferulate is a salt formed from two bioactive components: piperazine and ferulic acid. The biological activity of its derivatives can be finely tuned by making specific chemical modifications to either of these core moieties. Research into derivatives has revealed key structural features that govern their efficacy against various biological targets, such as those implicated in Alzheimer's disease.

The piperazine ring itself is a crucial scaffold in many pharmacologically active compounds, providing structural rigidity and favorable properties like water solubility and oral bioavailability. researchgate.net Modifications to this ring or the groups attached to it can significantly alter a molecule's biological profile. For instance, in the development of multi-target molecules for Alzheimer's disease, researchers have synthesized a series of this compound-piperazine derivatives to probe their SAR. acs.org

Initial studies created a this compound-piperazine (FAPIP) derivative by attaching a phenylacetamide fragment to this compound via a piperazine linker. acs.org This initial compound, 7a , showed moderate inhibitory activity against acetylcholinesterase (AChE) but weak activity against butyrylcholinesterase (BChE). acs.org To improve this activity, further modifications were made. Introducing an amide linker between the this compound-piperazine core and a distal phenyl ring led to a series of molecules (7a–7m ) with moderate to good activity against AChE. acs.org

A significant finding was that introducing a spacer between the phenyl ring and the piperazine moiety influenced cholinesterase inhibition. acs.org Further optimization led to the development of compound 13a , which incorporated these structural insights. This molecule exhibited potent, balanced inhibitory activity against both AChE and BChE, alongside excellent antioxidant properties that surpassed the parent this compound. acs.orgnih.gov The strategic combination of the this compound scaffold, the piperazine linker, and specific substitutions resulted in a multifunctional agent with promising therapeutic potential. nih.gov

The following table summarizes the impact of specific structural features on the cholinesterase inhibitory activity of selected this compound-piperazine derivatives, as investigated in research aimed at developing treatments for Alzheimer's disease.

| Compound | Key Structural Features | AChE Inhibition (IC₅₀, µM) | BChE Inhibition (IC₅₀, µM) | Source |

| This compound | Parent Phenolic Acid | 56.49 ± 0.62 | - | nih.gov |

| 7a | Phenylacetamide attached via piperazine linker | 18.02 ± 0.13 | Weak (% inhibition at 20 µM = 44.36 ± 0.25) | acs.org |

| EJMC-10c | Piperazine-bearing molecule | Weak | 27.66 ± 0.39 | acs.org |

| BMC-3l | Spacer introduced between phenyl and piperazine | - | 14.85 ± 0.37 | acs.org |

| 13a | Optimized derivative with amide linker | 0.59 ± 0.19 | 5.02 ± 0.14 | acs.orgnih.gov |

IC₅₀ is the concentration of an inhibitor required to reduce the 50% activity of the enzyme. A lower IC₅₀ value indicates greater potency.

These findings underscore the principle that even subtle changes to the molecular architecture—such as adding linkers, spacers, or different substituent groups—can lead to dramatic shifts in biological activity, transforming a weakly active compound into a potent, multi-target therapeutic candidate. acs.org

Computational Approaches in SAR Analysis (e.g., Molecular Docking, MD Simulations)

Computational methods are indispensable tools for elucidating the SAR of Piperazine Ferulate and its derivatives at a molecular level. uni-bonn.de Techniques like molecular docking and molecular dynamics (MD) simulations provide insights into how these compounds interact with their biological targets, helping to rationalize experimental findings and guide the design of new, more potent molecules. uni-bonn.demdpi.com

Molecular Docking Molecular docking predicts the preferred orientation of a ligand when bound to a target protein. In the study of this compound-piperazine derivatives for Alzheimer's disease, molecular docking was used to understand how these compounds bind to cholinesterase enzymes. acs.orgnih.gov Docking studies for the highly active compound 13a confirmed its stable binding within the active sites of both AChE and BChE, corroborating the experimental inhibition data. acs.org Similarly, in studies of N-phenyl piperazine derivatives as potential antidiabetic agents, molecular docking was employed to assess their interactions with the α-amylase enzyme, with docking scores helping to identify the most promising candidates for synthesis and in vitro testing. biomedpharmajournal.org Some research has also suggested the use of molecular docking to further investigate how Piperazine Ferulate inhibits the phosphorylation of proteins like p66Shc, which is involved in diabetic nephropathy. spandidos-publications.comnih.gov

Molecular Dynamics (MD) Simulations MD simulations are used to analyze the physical movements of atoms and molecules over time, providing a dynamic view of the ligand-protein complex. This method can confirm the stability of the binding predicted by molecular docking. For this compound-piperazine derivatives, MD simulations further validated the enzyme inhibition studies by confirming the stability of the compound-enzyme complexes over time. acs.orgnih.gov The use of MD simulations is a common practice to understand molecular-level interactions and mechanisms. For example, simulations have been used to investigate the absorption of CO₂ in piperazine-activated solutions, highlighting the importance of the piperazine molecule in the process. researchgate.net

These computational approaches provide a powerful complement to experimental SAR studies. They allow researchers to visualize and analyze binding modes, identify key interactions (such as hydrogen bonds), and understand the structural basis for a compound's biological activity. acs.orguni-bonn.de By predicting the binding affinity and stability of virtual compounds, these methods enable a more rational and efficient approach to drug design, helping to prioritize which derivatives to synthesize and test in the laboratory. uni-bonn.de

Advanced Research Methodologies for Piperazine Ferulate Analysis

Analytical Techniques for Quantification in Biological Matrices (e.g., HPLC-MS)

The accurate quantification of Piperazine (B1678402) Ferulate and its constituent moieties, piperazine and ferulic acid, in complex biological matrices such as plasma and tissue is fundamental for pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS), particularly tandem mass spectrometry (MS/MS), has emerged as a robust and sensitive method for this purpose. researchgate.netrdd.edu.iqnih.gov

A key challenge in analyzing piperazine is its high polarity and low molecular weight, which can make it difficult to retain on standard reversed-phase HPLC columns and to ionize efficiently. To overcome these issues, derivatization is often employed. One validated method for quantifying piperazine phosphate (B84403) in human plasma uses dansyl chloride as a derivatizing agent prior to analysis by HPLC-electrospray ionization tandem mass spectrometry (LC-ESI/MS/MS). nih.gov This method involves extracting the derivatized compound with ethyl acetate (B1210297) and analyzing it on a C18 column. nih.gov Detection is performed on a triple-quadrupole mass spectrometer using selected reaction monitoring (SRM) mode, which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. nih.gov

Studies have successfully developed and validated HPLC-MS methods for determining drug concentrations in rat plasma to evaluate pharmacokinetic parameters. nih.govnih.gov For instance, one such method used protein precipitation with acetonitrile (B52724) for sample preparation and a C18 column for chromatographic separation. nih.govnih.gov These methods demonstrate good linearity over a specific concentration range and have defined limits of detection (LOD) and quantification (LOQ), ensuring reliable and reproducible results. nih.govresearchgate.netscienceasia.org

| Analyte | Matrix | Method | Key Parameters & Findings | Reference |

|---|---|---|---|---|

| Piperazine Phosphate | Human Plasma | LC-ESI/MS/MS with Dansyl Chloride Derivatization | Column: Agilent ZORBAX SB-C18 (150 mm x 2.1 mm, 3.5 µm) Mobile Phase: Isocratic elution with 10 mM ammonium (B1175870) acetate (pH 3.0)-methanol (50:50, v/v) Detection: Positive ion SRM (m/z 320→171) Linear Range: 0.1-15 µg/mL LOD: 0.01 µg/mL LOQ: 0.1 µg/mL | nih.gov |

| Methotrexate (B535133) (in a Piperazine Ferulate co-study) | Rat Plasma | HPLC-MS | Column: CAPCELL PAK C18 (150 mm × 4.6 mm, 5 µm) Mobile Phase: Acetonitrile and 5 mmol/l ammonium acetate aqueous (10:90, v/v) Linear Range: 0.05 to 100.0 µg/ml | nih.govnih.gov |

| Piperazine | Chicken Muscle | HPLC-MS/MS | Extraction: Accelerated solvent extraction (ASE) Detection: ESI+ MRM mode Linear Range: 1–200 µg/kg LOD: 0.3 µg/kg LOQ: 1.0 µg/kg | scienceasia.org |

Network Pharmacology Approaches for Target Prediction

Network pharmacology is a powerful in-silico approach used to decipher the complex mechanisms of drug action by analyzing the interactions between drug compounds and multiple protein targets within a biological network. biomolther.org This methodology has been instrumental in predicting the potential therapeutic targets and pathways of Piperazine Ferulate, particularly for its effects on kidney diseases. patsnap.comnih.govresearchgate.net

The process typically begins with the identification of potential molecular targets of Piperazine Ferulate and known disease-related targets from various bioinformatics databases. nih.gov The overlapping targets between the drug and the disease are then identified to pinpoint molecules that are likely modulated by the compound in the pathological state. nih.gov A protein-protein interaction (PPI) network is constructed for these common targets to visualize and analyze the complex relationships between them. nih.gov

Further analysis using Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment helps to identify the biological processes and signaling pathways that are most significantly affected. nih.gov For example, network pharmacology studies on Piperazine Ferulate in the context of diabetic nephropathy predicted its involvement in the AGE-RAGE signaling pathway. nih.govfrontiersin.org In chronic kidney disease models, this approach suggested that Piperazine Ferulate's protective effects may be linked to the promotion of HIF-1α/HIF-2α/EPO production and the reduction of TGF-β1. patsnap.comnih.gov These computational predictions provide a roadmap for subsequent experimental validation. patsnap.comresearchgate.net

| Disease Context | Predicted Key Targets/Pathways | Methodological Approach | Reference |

|---|---|---|---|

| Diabetic Nephropathy (DN) | AGE-RAGE signaling pathway, NF-κB, NLRP3 inflammasome | Identification of overlapping drug-disease targets, PPI network construction, GO and KEGG pathway enrichment analysis. | nih.govfrontiersin.org |

| Chronic Kidney Disease (CKD) | HIF-1α, HIF-2α, EPO, TGF-β1 | Prediction of potential action targets followed by in-vivo validation in a 5/6 nephrectomy rat model. | patsnap.comnih.gov |

| Acute Kidney Injury (AKI) | NF-κB/NLRP3 pathway | Investigation of anti-inflammatory mechanisms based on known effects of PF on NF-κB signaling. | patsnap.comjst.go.jp |

| Cardiac Ischemia/Reperfusion Injury | NLRP3 inflammasome, pyroptosis-related proteins (ASC, GSDMD) | Network pharmacology prediction followed by validation in a rat model of myocardial ischemia-reperfusion. | researchgate.net |

Omics-based Approaches (e.g., Proteomics, Transcriptomics) in Mechanism Elucidation

Omics technologies, which provide a global assessment of a specific class of biological molecules, are crucial for validating computational predictions and uncovering detailed molecular mechanisms. frontiersin.orgnih.govnih.gov Transcriptomics (analysis of RNA transcripts) and proteomics (analysis of proteins) have been particularly valuable in elucidating the mechanism of action of Piperazine Ferulate. frontiersin.orgfrontiersin.org

While large-scale, unbiased omics studies on Piperazine Ferulate are emerging, targeted transcriptomic and proteomic analyses have been widely used to confirm the hypotheses generated from network pharmacology. researchgate.net For instance, reverse transcription-quantitative polymerase chain reaction (RT-qPCR), a transcriptomics technique, has been used to measure the mRNA expression levels of specific genes. spandidos-publications.comnih.gov Studies have shown that Piperazine Ferulate can upregulate the mRNA expression of endothelial nitric oxide synthase (eNOS) in diabetic mice and reverse its downregulation in high glucose-treated glomerular endothelial cells. nih.govresearchgate.net